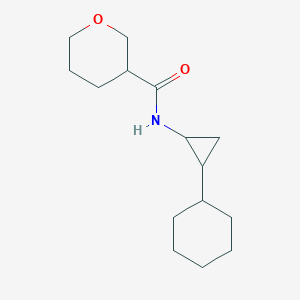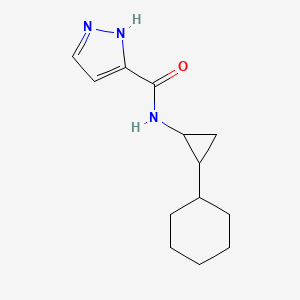![molecular formula C12H13N3OS B7592648 3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile, commonly referred to as DPTN, is a chemical compound used in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. DPTN has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of DPTN involves the inhibition of enzymes through the formation of covalent adducts with the active site of the enzyme. This results in the disruption of the enzyme's normal function, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects
DPTN has been shown to exhibit several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to exhibit neuroprotective effects against oxidative stress. Additionally, it has been shown to exhibit anti-inflammatory and anti-tumor activity.
実験室実験の利点と制限
One of the main advantages of using DPTN in laboratory experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of using DPTN is its potential toxicity, which requires careful optimization of experimental conditions to avoid adverse effects.
将来の方向性
There are several future directions for the use of DPTN in scientific research. One potential application is in the development of new treatments for neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, DPTN could be used as a tool for studying the role of enzymes in various physiological processes, which could lead to the development of new therapeutic targets. Finally, further research is needed to explore the potential applications of DPTN in other fields of research, including biochemistry and pharmacology.
合成法
The synthesis of DPTN involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of acetic anhydride and acetic acid. The resulting product is then treated with 2,3-dichloropyridine in the presence of a base to yield DPTN. The synthesis of DPTN is a multi-step process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
科学的研究の応用
DPTN has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of several neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-12(2,8-13)11(16)15-6-7-17-10-9(15)4-3-5-14-10/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFDAXXXQCNHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)N1CCSC2=C1C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)





![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
